6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid
Overview
Description
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Ligand Behavior
Carboxylic acids and their derivatives play a crucial role in chemical synthesis, acting as precursors for the formation of various complex molecules. Research has delved into the chemistry of compounds containing pyridine and benzimidazole ligands, highlighting their diverse applications in synthesizing coordination complexes with unique properties. These complexes have been studied for their spectroscopic properties, magnetic behaviors, and potential biological activities. Such research underscores the importance of these compounds in developing new materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).
Biocatalyst Inhibition and Biochemical Applications
Carboxylic acids have been identified as inhibitors of microbial growth in biotechnological processes, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition by carboxylic acids can aid in engineering more robust microbial strains for industrial applications, demonstrating the biochemical relevance of these compounds (Jarboe, Royce, & Liu, 2013).
Pharmacological Research
Compounds with carboxylic acid functionalities have been explored for their potential CNS (Central Nervous System) effects. The presence of heterocycles, such as pyridine and benzimidazole, has been linked to a wide range of pharmacological activities, from antidepressant to anticonvulsant properties. This area of research highlights the therapeutic potential of carboxylic acid derivatives in developing novel CNS drugs (Saganuwan, 2017).
Environmental Science and Toxicology
The study of carboxylic acids extends into environmental science, where their persistence and effects on ecosystems are examined. For instance, the bioaccumulation potential of perfluorinated carboxylic acids (PFCAs) has been investigated, contributing to our understanding of environmental pollutants' behavior and impact (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Advanced Materials and Biotechnology
Research on carboxylic acids has also contributed to the development of advanced materials, such as biodegradable polymers from lactic acid, a hydroxycarboxylic acid. These materials have applications in sustainable packaging and medical devices, showcasing the versatility of carboxylic acids in material science (Gao, Ma, & Xu, 2011).
Mechanism of Action
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and signal transduction. The exact pathways affected by this compound would depend on the specific dipeptides synthesized.
Pharmacokinetics
The compound’s solubility in various solvents suggests it may have good bioavailability .
Result of Action
The compound is used as a starting material in dipeptide synthesis . Dipeptides can have various biological effects, depending on their specific amino acid sequence. The exact molecular and cellular effects of this compound would therefore depend on the dipeptides synthesized.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could affect the compound’s solubility and therefore its bioavailability and efficacy.
Properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-7-6-14-10-5-4-9(8-16-10)11(17)18/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESPTOAZDMOCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378112 | |
Record name | 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-08-3 | |
Record name | 6-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904815-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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